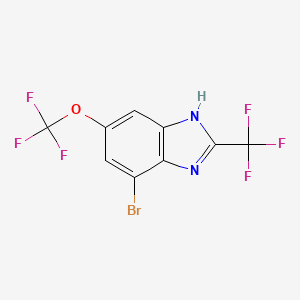

4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Description

Properties

Molecular Formula |

C9H3BrF6N2O |

|---|---|

Molecular Weight |

349.03 g/mol |

IUPAC Name |

4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |

InChI |

InChI=1S/C9H3BrF6N2O/c10-4-1-3(19-9(14,15)16)2-5-6(4)18-7(17-5)8(11,12)13/h1-2H,(H,17,18) |

InChI Key |

NMURYUDUVGSFPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Trifluoromethoxyaniline Derivatives

A critical intermediate is 4-trifluoromethoxyaniline, which can be brominated to introduce bromine substituents. According to a patented method, bromination of 4-trifluoromethoxyaniline is efficiently achieved under mild conditions using:

- Catalyst: Ammonium molybdate

- Brominating agents: Metal bromides such as sodium bromide or potassium bromide combined with hydrogen peroxide

- Solvents: Dichloromethane, chloroform, carbon tetrachloride, or 1,2-dichloroethane

- Reaction conditions: Controlled molar ratios of reagents to avoid over-bromination and corrosion issues common with elemental bromine or hydrogen bromide/hydrogen peroxide systems

This method yields 2,6-dibromo-4-trifluoromethoxyaniline with high atom economy and environmental friendliness, suitable for scale-up in industrial production.

Cyclization to Benzimidazole Core

The benzimidazole ring is formed by cyclizing substituted o-phenylenediamines with carbonyl sources such as carbonyl diimidazole or cyanogen bromide. For example:

- Cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl diimidazole yields benzimidazol-2-one intermediates.

- Subsequent bromination with phosphorus oxybromide introduces bromine at the 2-position of benzimidazole derivatives.

- Alternative cyclization with cyanogen bromide in methanol has been reported to produce 2-aminobenzimidazoles with high yields (up to 98%), which can be further functionalized.

Introduction of Trifluoromethyl and Trifluoromethoxy Groups

- The trifluoromethyl group at position 2 is typically introduced via substitution reactions on the benzimidazole ring or by using trifluoromethylated precursors.

- The trifluoromethoxy group at position 6 is installed either by starting from trifluoromethoxy-substituted anilines or by selective functional group transformations post-cyclization.

Bromination at Position 4

Selective bromination at the 4-position of the benzimidazole ring is achieved using brominating agents such as phosphorus oxybromide or molecular bromine under controlled conditions to avoid polybromination. The process often involves:

- Reaction of benzimidazole intermediates with phosphorus oxybromide to yield 4-bromo derivatives.

- Purification by extraction and chromatography to isolate the desired monobrominated product with yields typically ranging from 56% to 77% depending on the substrate and conditions.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination of 4-trifluoromethoxyaniline | NaBr or KBr + H2O2, ammonium molybdate catalyst, DCM or similar solvent | High (not specified) | Environmentally friendly, avoids corrosive bromine |

| 2 | Cyclization to benzimidazole | o-Phenylenediamine derivative + carbonyl diimidazole or cyanogen bromide | Up to 98% | High yield cyclization in methanol |

| 3 | Introduction of trifluoromethyl group | Using trifluoromethylated precursors or substitution | Variable | Often done pre- or post-cyclization |

| 4 | Bromination at 4-position | Phosphorus oxybromide or bromine under controlled conditions | 56-77% | Requires careful control to avoid overbromination |

Research Findings and Optimization Notes

- The use of ammonium molybdate as a catalyst in bromination reactions significantly reduces equipment corrosion and improves atom economy compared to traditional bromination methods.

- Cyclization with cyanogen bromide in methanol provides a superior yield (up to 98%) of 2-aminobenzimidazole intermediates compared to older methods with yields around 22%, enhancing overall synthetic efficiency.

- Bromination with phosphorus oxybromide is a reliable method for introducing bromine at specific benzimidazole positions, with moderate to good yields and manageable purification steps.

- Multi-step synthesis requires careful control of stoichiometry and reaction conditions to prevent side reactions and ensure selective substitution.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with an amine would yield an amino-substituted benzimidazole derivative.

Scientific Research Applications

4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: It is used in biological assays to study its effects on various biological pathways and processes.

Material Science: The compound can be used in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

Chemical Research: It serves as a model compound for studying the reactivity and properties of benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, the compound may act by:

Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

Receptor Modulation: Interacting with specific receptors to modulate their activity.

Pathway Interference: Disrupting specific biological pathways involved in disease processes.

The molecular targets and pathways involved vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (Compound B)

- CAS : 1417341-58-2; Molecular Formula : C₉H₄BrF₆N₂O .

- Structural Difference : The bromine and trifluoromethoxy groups are swapped (positions 4 and 6) compared to Compound A.

- Impact : Positional isomerism alters electronic distribution and steric hindrance. The trifluoromethoxy group at position 4 in Compound B may enhance π-stacking interactions in biological systems, whereas its placement at position 6 in Compound A could influence solubility .

4-Bromo-6-(trifluoromethyl)-1H-benzimidazole (Compound C)

Fluorinated Analogues

4,5,6,7-Tetrafluoro-2-(trifluoromethyl)-1H-benzimidazole (Compound D)

- Structural Features : Fluorine atoms at positions 4–7 and a trifluoromethyl group at position 2 .

- Impact : Increased fluorination enhances lipophilicity and resistance to oxidative degradation. However, excessive fluorination may reduce bioavailability due to poor solubility .

2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole (Compound E)

Thiophene-Substituted Derivatives

4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole (Compound F)

- CAS/Reference : Reported in Acta Crystallographica .

- Structural Features : Brominated thiophene substituents at positions 2 and N1.

- Impact : Thiophene groups introduce sulfur-based interactions (e.g., hydrogen bonding), but the bulky substituents may hinder membrane permeability compared to Compound A .

Table 1: Comparative Data for Key Benzimidazole Derivatives

Biological Activity

4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine atom at the 4-position

- Trifluoromethoxy group at the 6-position

- Trifluoromethyl group at the 2-position

This unique arrangement contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Bromination : Introduction of bromine into the benzene ring.

- Trifluoromethylation : Addition of trifluoromethyl groups.

- Trifluoromethoxylation : Incorporation of trifluoromethoxy groups.

These steps are crucial for achieving the desired compound with high purity and yield.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit various cancer cell lines, including:

- Lung cancer

- Breast cancer

- Colon cancer

The compound's mechanism may involve the inhibition of specific kinases that play critical roles in cell proliferation and survival.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of certain enzymes, notably protein kinases. For example, it has been reported to inhibit CK1δ with an IC50 value of approximately 1.00 μM, demonstrating its potential as a therapeutic agent in diseases where CK1δ is implicated .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of lung cancer cell proliferation (IC50 = 5 μM). |

| Study B | Showed that the compound effectively reduced tumor growth in xenograft models. |

| Study C | Identified as a selective inhibitor of CK1δ, enhancing apoptosis in cancer cells. |

Case Study: Antitumor Activity

In a recent study, this compound was evaluated in vivo using xenograft models. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.